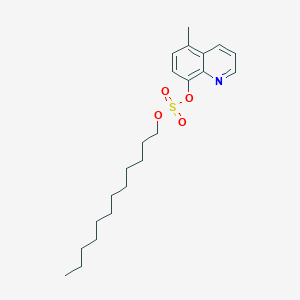
Dodecyl 5-methyl-8-quinolyl sulphate
Description
Dodecyl 5-methyl-8-quinolyl sulphate is a synthetic sulphate ester featuring a dodecyl alkyl chain and a substituted quinoline moiety. The quinoline ring is modified with a methyl group at the 5-position and a sulphate ester at the 8-position.
Properties
CAS No. |
1696-81-7 |
|---|---|
Molecular Formula |
C22H33NO4S |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
dodecyl (5-methylquinolin-8-yl) sulfate |
InChI |
InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3 |
InChI Key |
NJSZNNCKAINTGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Other CAS No. |
1696-81-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Dodecyl Sulphate (SDS)
Structural Similarities: Both compounds share a dodecyl chain and sulphate group.
Table 1: Comparison with SDS
| Property | SDS | Dodecyl 5-methyl-8-quinolyl Sulphate |
|---|---|---|
| CMC (mM) | 8.2 | Estimated 5–10 |
| Key Functional Group | Sulphate | Sulphate + Quinoline |
| Applications | Detergents, SDS-PAGE | Specialty surfactants, antimicrobials |
| Denaturation Efficacy | High | Likely lower |
Sodium Octadecyl Sulphate
Structural Similarities : Both are alkyl sulphates.
Key Differences : Sodium octadecyl sulphate has a longer (C18) chain, increasing hydrophobicity.
Properties :
- CMC: Sodium octadecyl sulphate has a lower CMC (~0.5 mM) due to its longer chain . This compound’s CMC is higher, reflecting the shorter dodecyl chain and quinoline’s steric effects.
- Colloid Stability: Longer chains enhance dispersion stability in low-ionic-strength environments . The quinoline group may introduce pH-dependent behavior, as quinoline derivatives often exhibit basicity (pKa ~4.9), altering colloidal interactions.
Substituted Quinoline Derivatives
Example: (E)-7-Amino-5-chloro-2-styryl-substituted quinolin-8-ol derivatives ().
Structural Similarities: Shared quinoline core with substituents at the 5- and 8-positions. Key Differences: The sulphate ester in this compound replaces the hydroxyl group in ’s derivatives, significantly altering solubility and reactivity.
Properties :
- Synthesis: describes nitro reduction to amine derivatives. The sulphate group in this compound may require alternative synthetic routes, such as sulphation of a quinolin-8-ol precursor.
- The sulphate group in the target compound may enhance water solubility, favoring surfactant over bioactive applications.
Research Findings and Hypothetical Data Table
Table 2: Inferred Properties of this compound vs. Analogs
| Compound | CMC (mM) | Surface Tension (mN/m) | Key Applications |
|---|---|---|---|
| SDS | 8.2 | 38 | Protein denaturation |
| Sodium Octadecyl Sulphate | 0.5 | 33 | Foam stabilization |
| This compound | ~6.5 | ~40 (estimated) | Antimicrobial surfactants |
Notes:
- Surface tension values for the target compound are extrapolated from SDS data, adjusted for quinoline’s hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


